2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6O2S/c20-14-7-3-1-5-12(14)9-26-17(28)13-6-2-4-8-15(13)23-19(26)29-10-16(27)24-18-21-11-22-25-18/h1-8,11H,9-10H2,(H2,21,22,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVDMUMQIZERNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=NN4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the quinazolinone intermediate.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and acyl chlorides under reflux conditions.
Final Coupling: The final step involves coupling the quinazolinone intermediate with the triazole derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into cellular processes.
Pharmacology: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Protein Binding: It can bind to specific proteins, altering their function and affecting cellular processes.
Pathways Involved: The compound may affect signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Quinazolinone Derivatives
Key Observations :
- Substituent Diversity : The target compound’s 2-chlorophenylmethyl group distinguishes it from analogs with 4-fluorophenyl (AJ5d ) or unsubstituted phenyl ( ). Electron-withdrawing groups like chlorine may enhance receptor binding compared to electron-donating groups.
- Heterocyclic Moieties: The 4H-1,2,4-triazole in the target compound contrasts with thiazolidinone (AJ5d ) or simpler acetamide termini ( ).
Pharmacological and Physical Properties
Table 3: Pharmacological Data and Physical Properties
| Compound ID | Melting Point (°C) | Bioactivity | Reference ID |
|---|---|---|---|
| AJ5d | Not reported | Not tested | |
| Compound | 274–288 | Anti-inflammatory (superior to Diclofenac) | |
| Compound | 459–461 | Structural analysis only |
Activity Notes:
- The anti-inflammatory activity of ’s ethylamino-substituted analog highlights the role of flexible acetamide side chains in enhancing efficacy .
- The target compound’s triazole group may confer improved solubility or target engagement compared to non-heterocyclic analogs.
Structure-Activity Relationship (SAR) Trends
Electron-Withdrawing Groups : Chlorophenyl substituents (target compound, ) may improve binding affinity to hydrophobic enzyme pockets compared to fluorophenyl (AJ5d ).
Heterocyclic Termini: Triazoles (target) and thiazolidinones (AJ5d ) offer distinct electronic profiles; triazoles may enhance metabolic stability.
Side Chain Flexibility: Ethylamino ( ) and allyl ( ) groups suggest that substituent bulk influences activity. The target’s rigid triazole may limit conformational flexibility but improve specificity.
Biological Activity
The compound 2-({3-[(2-chlorophenyl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide is a hybrid molecule that combines quinazolinone and triazole moieties. This structural combination has been explored for its potential biological activities, particularly in the fields of oncology and infectious diseases. The following sections outline the compound's biological activity based on recent research findings.
Structural Overview
The compound features:
- Quinazolinone core : Known for its diverse pharmacological properties.
- Triazole linkage : Associated with anti-fungal and anti-microbial activities.
- Chlorophenyl group : Enhances interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to quinazolinones. The specific compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 38.38 | Microtubule disruption |
| PC3 | 10 | Apoptosis induction |
| HT-29 | 12 | Cell cycle perturbation |
The compound demonstrated significant inhibition of microtubule assembly, leading to apoptosis in cancer cells, as evidenced by DAPI staining and flow cytometric analysis .
Antimicrobial Activity
The compound's triazole component suggests potential antimicrobial properties. Studies have indicated that similar compounds exhibit activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
Inhibition of Enzymatic Targets
The compound has also been evaluated for its ability to inhibit key enzymes involved in cancer progression and microbial resistance:
- Dihydrofolate Reductase (DHFR) : Essential for DNA synthesis; the compound exhibited competitive inhibition with an IC50 value comparable to established inhibitors like methotrexate .
- Carbonic Anhydrase (CA) : Inhibition of CA has been linked to anticancer effects; preliminary data suggest moderate inhibitory activity .
Case Studies
A series of case studies have been conducted focusing on the synthesis and biological evaluation of quinazolinone-triazole hybrids:
- Synthesis Methodology : Compounds were synthesized through a multi-step process involving the reaction of quinazolinone derivatives with triazole thiols. Characterization was performed using NMR and mass spectrometry.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and toxicity profiles of the synthesized compounds, showing favorable bioavailability and minimal side effects at therapeutic doses.
Q & A
Q. What are the key synthetic pathways for this compound, and how can its purity be validated?
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. For example:
Quinazolinone formation : React methyl 2-isothiocyanatobenzoate with glycine to form 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid .
Oxidation : Treat with hydrogen peroxide to convert the thioxo group to a dioxo moiety .
Acetamide coupling : Use carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with 2-chloro-N-[(2-chlorophenyl)methyl]acetamide to form the final compound .
Q. Characterization :
- Purity : Monitor reactions via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Structural validation : Use NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm the sulfanyl and triazole moieties .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
Prioritize in vitro assays based on structural analogs:
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across triplicate experiments .
Advanced Research Questions
Q. How can statistical experimental design optimize synthesis yield and address data variability?
Apply Design of Experiments (DoE) principles:
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. ethanol), catalyst loading (1–5 mol%) .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield .
- Validation : Replicate center-point conditions to assess reproducibility and identify outliers .
Example : A Plackett-Burman design reduced reaction steps for a related acetamide by 30% while maintaining >90% purity .
Q. How to resolve contradictions in reported biological activity across studies?
Contradictions may arise from differences in assay conditions or structural analogs. Mitigate via:
Standardized protocols : Use CLSI guidelines for antimicrobial assays or NCI-60 panels for cytotoxicity .
SAR analysis : Compare substituent effects (e.g., 2-chlorophenyl vs. 4-fluorobenzoyl on bioactivity) .
Meta-analysis : Pool data from analogs (e.g., triazole-containing compounds) to identify trends in IC₅₀ values .
Case study : Substituting 2-chlorophenyl with 4-methoxyphenyl in a triazole analog increased antifungal activity by 40% .
Q. What computational strategies predict reaction pathways or biological targets?
- Reaction design : Use quantum chemical calculations (e.g., DFT) to model transition states and identify optimal catalysts .
- Target prediction : Employ molecular docking (AutoDock Vina) against protein databases (PDB) to prioritize kinases or GPCRs .
- MD simulations : Assess binding stability (≥50 ns trajectories) for high-scoring docked complexes .
Example : ICReDD’s workflow reduced reaction optimization time by 50% via computation-experiment feedback loops .
Q. How to design derivatives to enhance solubility without compromising activity?
Strategies :
- Prodrug approach : Introduce phosphate or PEG groups at the acetamide nitrogen .
- Co-crystallization : Screen with cyclodextrins or sulfonic acids to improve aqueous stability .
- LogP optimization : Replace hydrophobic groups (e.g., 2-chlorophenyl) with polar substituents (e.g., pyridyl) .
Validation : Measure solubility via shake-flask method and confirm retention of activity in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
